![molecular formula C19H14F2O B2493285 (2E,5E)-2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one CAS No. 1158188-88-5](/img/structure/B2493285.png)

(2E,5E)-2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

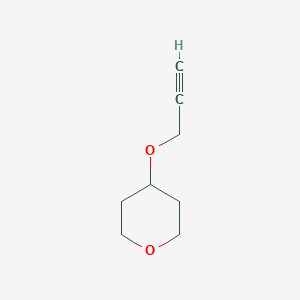

The synthesis of compounds closely related to "(2E,5E)-2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one" typically involves aldol condensation reactions of cyclopentanone with aromatic aldehydes using alkali as a catalyst. This process yields a variety of substituted benzylidene cyclopentanones with the structures being characterized by techniques such as ^1H NMR, IR, MS, and elemental analysis (Wan Xiao-Fang, 2012).

Molecular Structure Analysis

Molecular structure studies, including spectroscopic characterization and crystal structure analyses, reveal detailed insights into the geometry and electronic properties of similar compounds. For instance, a new hydrazone derivative of a related compound was synthesized and its structure was elucidated using ^1H and ^13C NMR, FT-IR, UV-visible spectroscopy, and confirmed by single-crystal X-ray diffraction analysis, complemented by DFT and TD-DFT studies (Saliha Saouli et al., 2020).

Chemical Reactions and Properties

The fluorine atoms in the "(2E,5E)-2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one" structure have a significant influence on its chemical reactivity. For example, fluorine substitution has been examined computationally to impact the Cope rearrangements of hexadienes and cyclopentanes, where fluorine substituents stabilize certain transition states relative to ground states, affecting the reaction pathways and outcomes (K. Black et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility, of closely related compounds have been studied extensively. For example, the solubility behavior of 2,5-bis(2-furylmethylidene)cyclopentan-1-one in different solvents across various temperatures reveals the effects of surface tension and polarity on solubility, providing insights into similar compounds' solubility characteristics (T. Prapasawat et al., 2014).

Chemical Properties Analysis

The electronic absorption and fluorescence properties of a series of compounds, including 2,5-diarylidene-cyclopentanones, have been explored, showing that the conjugation length and ring size significantly affect these photophysical properties. Such studies offer a glimpse into the electronic properties and potential applications of "(2E,5E)-2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one" in optical and electronic materials (Robert E. Connors and M. Ucak-Astarlioglu, 2003).

Wissenschaftliche Forschungsanwendungen

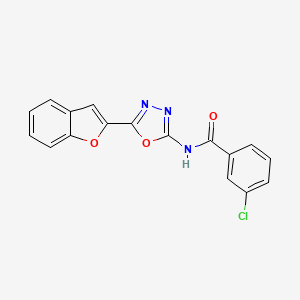

Biological Activities

A study by Saouli et al. (2020) focused on the synthesis and characterization of a hydrazone derivative of a similar aromatic α, β-unsaturated Ketone. The compound showed significant antioxidant activity and anti-tyrosinase activity, indicating potential for biological applications (Saouli et al., 2020).

Solubility and Industrial Applications

Prapasawat et al. (2014) investigated the solubility of 2,5-bis(2-furylmethylidene)cyclopentan-1-one, a related compound, in various solvents. This research is crucial for understanding its industrial applications, particularly in the production of sustainable materials and fuels (Prapasawat et al., 2014).

Synthesis and Stereochemistry

Penrose et al. (2015) achieved the synthesis of a compound with a similar structure, demonstrating the potential for creating enantiomerically pure compounds with complex stereochemistry (Penrose et al., 2015).

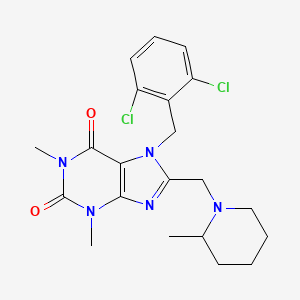

Antioxidant and Chemopreventive Agents

Youssef et al. (2004) synthesized and tested a series of compounds, including 1,1-bis(substituted cinnamoyl)-cyclopentanes, for their antioxidant activity. These compounds showed significant free radical scavenger activity, suggesting their potential as antioxidant and cancer chemopreventive agents (Youssef et al., 2004).

Optical Properties

Connors and Ucak-Astarlioglu (2003) reported on the electronic absorption and fluorescence properties of a series of 2,5-diarylidene-cyclopentanones. Their study contributes to understanding the spectroscopic properties of such compounds (Connors and Ucak-Astarlioglu, 2003).

Nonlinear Optical Properties

Kiran et al. (2014) studied the second- and third-order nonlinear optical properties of bis-chalcone derivatives, revealing their potential for use in optical limiting due to their peculiar structure (Kiran et al., 2014).

Eigenschaften

IUPAC Name |

(2E,5E)-2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2O/c20-17-7-3-1-5-13(17)11-15-9-10-16(19(15)22)12-14-6-2-4-8-18(14)21/h1-8,11-12H,9-10H2/b15-11+,16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVSGXYJPMHZQB-JOBJLJCHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=CC=C2F)C(=O)C1=CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=C\C2=CC=CC=C2F)/C(=O)/C(=C/C3=CC=CC=C3F)/C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E,5E)-2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2493204.png)

![7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2493205.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2493213.png)

![N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2493214.png)

![N-Benzyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2493217.png)

![[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B2493218.png)

![1-Benzhydryl-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2493220.png)